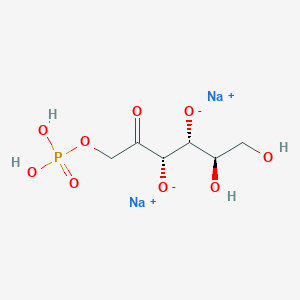
d-Fructose, 1-(dihydrogen phosphate), disodium salt
Vue d'ensemble
Description
d-Fructose, 1-(dihydrogen phosphate), disodium salt is a chemical compound with the molecular formula C6H11Na2O9P. It is a derivative of fructose, a naturally occurring sugar, where the first carbon atom is phosphorylated. This compound is commonly used in biochemical research and various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d-Fructose, 1-(dihydrogen phosphate), disodium salt typically involves the phosphorylation of d-fructose. One common method is the reaction of d-fructose with phosphoric acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective phosphorylation at the first carbon atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where d-fructose is reacted with phosphoric acid and sodium hydroxide. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
d-Fructose, 1-(dihydrogen phosphate), disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form d-fructose-1,6-bisphosphate.
Reduction: It can be reduced to form d-fructose.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the phosphate group under acidic or basic conditions.
Major Products
Oxidation: d-Fructose-1,6-bisphosphate.
Reduction: d-Fructose.
Substitution: Various substituted fructose derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
d-Fructose, 1-(dihydrogen phosphate), disodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in metabolic studies, particularly in the glycolytic pathway.
Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent.
Industry: It is used in the production of various biochemical products and as an additive in food and pharmaceutical industries.
Mécanisme D'action
The mechanism of action of d-Fructose, 1-(dihydrogen phosphate), disodium salt involves its role as an intermediate in the glycolytic pathway. It is phosphorylated to form d-fructose-1,6-bisphosphate, which is then further metabolized to produce energy in the form of ATP. The compound interacts with various enzymes, including fructokinase and aldolase, to facilitate these metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
d-Fructose-1,6-bisphosphate: A similar compound with an additional phosphate group at the sixth carbon atom.
d-Glucose-1-phosphate: A phosphorylated glucose derivative.
d-Mannose-1-phosphate: A phosphorylated mannose derivative.
Uniqueness
d-Fructose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific phosphorylation at the first carbon atom, which gives it distinct biochemical properties compared to other phosphorylated sugars. Its role in the glycolytic pathway and its applications in various fields make it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
disodium;(2R,3S,4S)-1,2-dihydroxy-5-oxo-6-phosphonooxyhexane-3,4-diolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t3-,5-,6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSSXCYTFUGJNK-ABICQQBESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)[O-])[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)[O-])[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221897 | |
| Record name | d-Fructose, 1-(dihydrogen phosphate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71662-09-4 | |
| Record name | d-Fructose, 1-(dihydrogen phosphate), disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071662094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Fructose, 1-(dihydrogen phosphate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Fructose, 1-(dihydrogen phosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


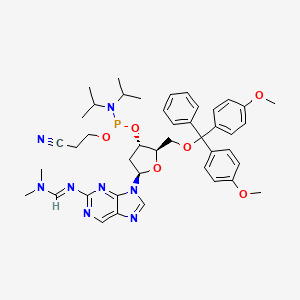
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8082860.png)
![2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8082861.png)
![2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-](/img/structure/B8082867.png)
![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B8082875.png)
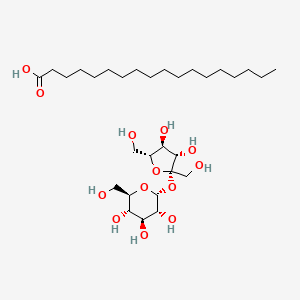
![(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one](/img/structure/B8082899.png)
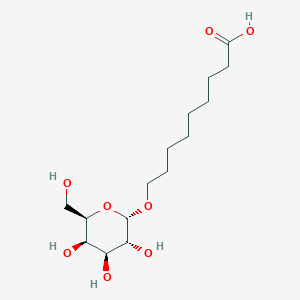
![[[[(2R,3R,4R,5R)-5-(5-amino-4-carbamoyl-imidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B8082913.png)
![2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol](/img/structure/B8082914.png)
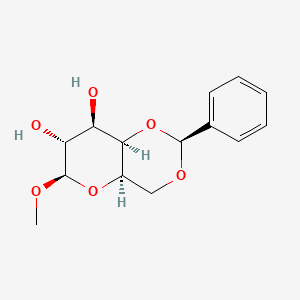

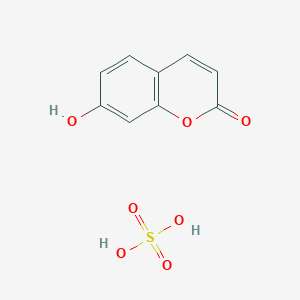
![sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8082964.png)
